N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide

Description

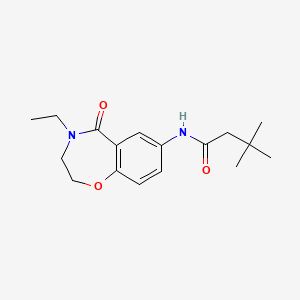

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a synthetic benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 4-ethyl substituent on the oxazepine ring and a 3,3-dimethylbutanamide group attached to the 7-position of the benzoxazepin core.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-5-19-8-9-22-14-7-6-12(10-13(14)16(19)21)18-15(20)11-17(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBRAUNHGXRBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzoxazepine ring through cyclization reactions, followed by the introduction of the ethyl and dimethylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions. Common reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of acids or bases.

Scientific Research Applications

Treatment of Diabetes

Research indicates that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide have been evaluated for their efficacy in treating Type 1 and Type 2 diabetes. The compound has shown promise as a potential inhibitor of key enzymes involved in glucose metabolism. For instance, a patent describes various derivatives of benzoxazepin compounds that exhibit beneficial effects on glucose homeostasis and insulin sensitivity .

Anti-obesity Effects

In addition to its antidiabetic properties, this compound may also play a role in obesity management. Its mechanism involves the modulation of metabolic pathways that regulate fat storage and energy expenditure. Studies have suggested that benzoxazepin derivatives can influence appetite regulation and fat accumulation .

Neurological Disorders

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase activity positions it as a candidate for enhancing cognitive function and slowing disease progression .

Enzyme Inhibition

The compound exhibits significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. This dual action not only aids in managing blood sugar levels but also enhances neurotransmitter availability in the brain .

Molecular Interactions

Molecular docking studies have been employed to understand how this compound interacts with target proteins. These studies reveal binding affinities that suggest strong interactions with active sites of relevant enzymes .

In Silico Studies

In silico analyses have been pivotal in predicting the pharmacokinetics and toxicity profiles of this compound. Computational models indicate favorable absorption rates and low toxicity thresholds .

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazepin Derivatives with Varying Amide Substituents

The benzoxazepin scaffold is a common structural motif in bioactive molecules. Below is a comparative analysis of analogs with modifications to the amide side chain:

Key Observations:

Amide Substituent Effects: The 3,3-dimethylbutanamide group in the target compound introduces branched aliphatic chains, likely enhancing lipophilicity compared to aromatic substituents (e.g., 2-ethoxybenzamide or benzothiadiazole-carboxamide) . Cyclohexanecarboxamide (316.4 g/mol) offers a rigid, non-aromatic moiety, which may reduce π-π stacking interactions but improve metabolic stability .

Core Modifications :

- Substitution at the 4-position of the benzoxazepin ring (e.g., ethyl vs. methyl) influences steric bulk and electron distribution. For example, the 4-methyl analog in has a lower molecular weight (354.4 g/mol) and may exhibit different pharmacokinetic profiles compared to ethyl-substituted derivatives .

Pharmacological and Physicochemical Implications

While explicit pharmacological data are absent in the evidence, structural trends suggest:

- Metabolic Stability : Cyclohexane and branched aliphatic chains (e.g., 3,3-dimethylbutanamide) may reduce susceptibility to oxidative metabolism compared to methoxy-substituted analogs .

- Bioactivity : Benzothiadiazole-containing analogs () could engage in unique hydrogen-bonding or charge-transfer interactions due to the electron-deficient heterocycle .

Biological Activity

Overview

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available literature and research findings.

The compound's synthesis typically involves the formation of the benzoxazepine ring followed by the attachment of the dimethylbutanamide group. Common reagents include ethylamine and various catalysts to facilitate the reactions. The molecular formula is with a molecular weight of 276.34 g/mol.

Chemical Structure

The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzyme activity and receptor interactions, which may lead to various pharmacological effects.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors affecting signaling pathways related to mood and cognition.

Antiviral Activity

Research indicates that derivatives of benzoxazepine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against HIV replication by inhibiting HIV reverse transcriptase (RT), suggesting that this compound may possess similar antiviral capabilities .

Cytotoxicity Studies

Studies assessing cytotoxicity reveal that certain derivatives maintain low toxicity while exhibiting potent antiviral effects. For example, a related compound demonstrated significant inhibition of HIV replication at concentrations much lower than those causing cytotoxic effects . This suggests a favorable therapeutic index for potential clinical applications.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.